4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOOVOXCKXKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2,5-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring system.
Industrial Production Methods: Industrial production of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and catalysts like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like sodium borohydride, solvents such as ethanol or methanol.
Major Products:
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Kinase Inhibitors Development
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is primarily utilized as an intermediate in the synthesis of kinase inhibitors. These inhibitors are crucial in treating various cancers and other diseases by blocking specific enzymes involved in cell signaling pathways.
- Mechanism of Action : The compound's structure allows for modifications that enhance selectivity and potency against specific kinases, which are often overactive in cancer cells.
- Case Study : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, making them potential candidates for further development into anticancer drugs .
2. Antiviral and Anti-inflammatory Agents
Research indicates that derivatives of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine exhibit antiviral properties, particularly against viral infections such as influenza and HIV.
- Anti-inflammatory Activity : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies have demonstrated effective COX-1/COX-2 inhibition .
3. Central Nervous System (CNS) Applications
The compound has been explored for its potential as a positive allosteric modulator (PAM) of muscarinic receptors, which are important targets in CNS disorders.
- CNS Penetration : Research has shown that modifications to the thieno[2,3-D]pyrimidine core can enhance CNS penetration while maintaining potency against muscarinic receptors .
Synthesis and Structural Modifications
The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine involves several chemical reactions that allow for the introduction of various functional groups to tailor its properties for specific applications.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Allows for the introduction of different substituents at the 4-position. |
| Cross-Coupling Reactions | Utilizes palladium-catalyzed reactions to form complex organic compounds. |
| Functional Group Transformations | Enables further derivatization to enhance biological activity and selectivity. |
Several studies have documented the biological activities of derivatives derived from 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine:
- Anticancer Activity : A series of thieno[2,3-D]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations.
- Antiviral Efficacy : Certain derivatives were tested against viral strains and showed inhibitory effects comparable to established antiviral agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[2,3-D]pyrimidine Derivatives
Positional Isomers and Substituted Derivatives
4-Chloro-5,6-dimethylthieno[2,3-D]pyrimidine (2c): Structure: Methyl groups at positions 5 and 6 instead of 2 and 5. Properties: Higher yield (96%) and lower melting point (117°C) compared to the 2,6-dimethyl analog. Used as an intermediate for synthesizing hydrazone derivatives with antimicrobial activity . Activity: Derivatives exhibit moderate inhibition zones against Staphylococcus aureus and Escherichia coli .
4-Chloro-2,5-diphenylthieno[2,3-D]pyrimidine: Structure: Phenyl groups at positions 2 and 5 (C₁₈H₁₁ClN₂S, MW 322.81 g/mol).
2-Mercapto-3-substituted-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-ones: Structure: Mercapto group at position 2 and methyl groups at 5 and 6. Activity: Demonstrated analgesic and anti-inflammatory effects in rodent models, with potency linked to electron-withdrawing substituents at position 3 .
Functional Group Modifications
4-Amino-5,6-dimethylthieno[2,3-D]pyrimidin-2(1H)-one Hydrochloride: Structure: Amino group replaces chlorine at position 4, with a ketone at position 2. Toxicity: Induced adaptive hepatic and renal changes in preclinical studies, highlighting the impact of 4-position substituents on safety profiles .
Comparison with Furo[2,3-D]pyrimidine Analogs
4-Chloro-2,6-dimethylfuro[2,3-D]pyrimidine (17): Structure: Oxygen atom in the fused ring instead of sulfur. Synthesis: Similar chlorination pathway using POCl₃ . Activity: Acts as a multi-targeted inhibitor of VEGFR2, EGFR, and PDGFR-β. Binding Modes: Adopts both "vertical" and "horizontal" conformations in kinase binding pockets, with flexibility critical for multi-target efficacy .
Comparison with Pyrrolo[2,3-D]pyrimidine Derivatives
4-Chloro-2,6-dimethylpyrrolo[2,3-D]pyrimidines: Structure: Pyrrolo ring instead of thieno. Examples include QV-6482 (C₇H₇ClN₄, MW 198.61 g/mol) . Applications: Explored in kinase inhibitor development, though less studied than thieno/furo analogs .
Table 1: Structural and Functional Comparison
Key Research Findings
Impact of Substituent Position :
- Methyl groups at 2,6-positions (vs. 5,6-) improve steric compatibility with kinase ATP-binding pockets, enhancing inhibitory potency .
- Chlorine at position 4 is critical for reactivity in nucleophilic substitutions, enabling diversification into bioactive derivatives .
Pyrrolo derivatives, with additional nitrogen atoms, show promise in solubility-driven applications but require further pharmacological validation .
Toxicity Considerations: Substitution at position 4 (e.g., amino vs. chloro) significantly alters toxicity profiles, as seen in renal/hepatic adaptive responses .
Biological Activity
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits structural features that make it a candidate for various therapeutic applications, especially in oncology and metabolic disorders. Its molecular formula is C8H8ClN2S, with a molecular weight of 184.65 g/mol .
The exact mechanism of action of 4-chloro-2,6-dimethylthieno[2,3-D]pyrimidine remains largely unexplored; however, it has been identified as an inhibitor of several kinases implicated in cancer progression. Notably, compounds within the thienopyrimidine class have shown the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical in angiogenesis and tumor growth . Additionally, this compound interacts with cytochrome P450 enzymes (e.g., CYP1A2), influencing drug metabolism and pharmacokinetics .
Biological Activities
Research has indicated that 4-chloro-2,6-dimethylthieno[2,3-D]pyrimidine possesses several biological activities:
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-D]pyrimidine have demonstrated significant anti-proliferative properties against breast cancer cell lines such as MDA-MB-231 .
- Anti-inflammatory Effects : Compounds derived from thieno[2,3-D]pyrimidine have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays. Some derivatives showed promising IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have explored the biological activity of 4-chloro-2,6-dimethylthieno[2,3-D]pyrimidine and its derivatives:
- Cytotoxicity Against Cancer Cell Lines :
-
COX Enzyme Inhibition :
- In vitro assays demonstrated that some thieno[2,3-D]pyrimidine derivatives effectively inhibited COX-1 and COX-2 enzymes:
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Compound B 0.04 ± 0.01 0.04 ± 0.09 Compound C 0.05 ± 0.02 0.03 ± 0.01
- In vitro assays demonstrated that some thieno[2,3-D]pyrimidine derivatives effectively inhibited COX-1 and COX-2 enzymes:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances the anticancer activity of thieno[2,3-D]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to increased potency against various biological targets .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-Chloro-2,6-dimethylthieno[2,3-d]pyrimidine?
The synthesis typically involves a three-step process starting from diethyl propargyl malonate. Key steps include:
- Condensation with acetamidine hydrochloride to form pyrimidine intermediates.
- Cyclization under concentrated H₂SO₄ to yield the fused thieno-pyrimidine core.
- Chlorination using POCl₃ to introduce the 4-chloro substituent . For example, the chlorination of 2,6-dimethylfuro[2,3-d]pyrimidine with POCl₃ achieves 85% yield .
Q. How is the compound characterized post-synthesis?
Spectroscopic techniques include:
Q. What biological activities are associated with this scaffold?
The compound exhibits:
- Antimicrobial activity against bacterial and fungal strains, evaluated via in vitro assays .
- Kinase inhibition (VEGFR2, PDGFR-β) and tubulin binding , suggesting multi-targeted therapeutic potential .
Advanced Research Questions
Q. How do molecular docking studies inform binding modes in kinase inhibition?
Two binding modes are proposed for kinase targets:
- Horizontal mode : Parallel orientation to the ATP-binding hinge region, favored by N-H substituents.
- Vertical mode : Perpendicular orientation, stabilized by hydrophobic interactions with residues like Ile1042 in VEGFR2 . Energy calculations (ΔE ≤ 1.78 kcal/mol) suggest conformational flexibility is critical for multi-target activity .
Q. What strategies mitigate metabolic instability in the dimethylthieno core?
Evidence from CNS drug development shows:
- Structural rigidification : Replacing the 5,6-dimethyl group with fused rings reduces oxidative metabolism (e.g., hydroxylation) .
- Linker optimization : Ether-based linkers improve metabolic stability compared to amides, though intrinsic clearance remains high (CLₕₑₚ = 68 mL/min/kg in rats) .
Q. How do substituents influence selectivity between kinase targets?
Q. Are there contradictions in reported binding conformations?
Yes. Docking studies vs. systematic conformational searches reveal discrepancies:
- The "vertical" binding mode in VEGFR2 is energetically less favorable (ΔE = 1.78 kcal/mol) than the "horizontal" mode, suggesting context-dependent flexibility .
- Experimental validation via X-ray crystallography is recommended to resolve ambiguities.
Methodological Challenges
Q. How to design analogs for improved water solubility?
- Introduce polar groups (e.g., piperazine, morpholine) at the 4-position via nucleophilic substitution .
- Optimize solvent systems during synthesis (e.g., iPrOH/nBuOH with HCl catalysis) to balance reactivity and solubility .
Q. How to address yield discrepancies during scale-up?
Q. What analytical methods resolve metabolic pathway conflicts across species?
- Metabolite ID (MetID) : LC-MS/MS identifies species-specific pathways (e.g., rat: dimethyl hydroxylation; human: thiophene sulfur oxidation) .
- Isotope labeling : ¹⁴C-tracing quantifies major vs. minor metabolites in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
